molecular formula C19H20N4O2S2 B11620089 3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one

3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11620089
M. Wt: 400.5 g/mol
InChI Key: QIQNJJXGQFABPW-KAMYIIQDSA-N
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Description

3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the piperidyl and pyrimidinyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the piperidyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to direct the reaction towards the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Industry: The compound’s unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate: Shares the thiazolidinone core but lacks the complex piperidyl and pyrimidinyl groups.

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Contains a similar pyrazolinone structure but differs in the overall framework.

Uniqueness

3-Methyl-5-[(9-methyl-4-oxo-2-piperidyl(5-hydropyridino[1,2-a]pyrimidin-3-yl)) methylene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its intricate combination of functional groups, which confer unique chemical and biological properties. This complexity allows for versatile applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-3-methyl-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O2S2/c1-12-7-6-10-23-15(12)20-16(22-8-4-3-5-9-22)13(17(23)24)11-14-18(25)21(2)19(26)27-14/h6-7,10-11H,3-5,8-9H2,1-2H3/b14-11-

InChI Key

QIQNJJXGQFABPW-KAMYIIQDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCCCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCCCC4

Origin of Product

United States

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